

A Predictive Spectroscopic and Structural Elucidation Guide to 4,4-Dimethoxytetrahydropyran-3-one

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Compound of Interest

Compound Name: 4,4-Dimethoxytetrahydropyran-3-one

Cat. No.: B2841756

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Abstract: In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is paramount. **4,4-Dimethoxytetrahydropyran-3-one**, a heterocyclic compound featuring a ketone, an ether, and a ketal functional group within a six-membered ring, presents an interesting case for spectroscopic analysis. To date, a comprehensive, publicly available experimental spectroscopic dataset for this specific molecule is not available. This technical guide addresses this gap by providing a detailed, predictive analysis of its ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we offer a robust framework for the identification and characterization of this compound and its derivatives. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to anticipate and interpret the spectroscopic features of this and related heterocyclic systems.

Molecular Structure and Predicted Spectroscopic Overview

4,4-Dimethoxytetrahydropyran-3-one possesses a unique combination of functional groups that will manifest in distinct spectroscopic signatures. The tetrahydropyran ring is expected to adopt a chair conformation to minimize steric strain. The presence of a ketone at the 3-position and a geminal dimethoxy group (ketal) at the 4-position breaks the symmetry of the

tetrahydropyran ring, rendering most of the ring protons and carbons chemically non-equivalent.

Figure 1: Structure of **4,4-Dimethoxytetrahydropyran-3-one**.

Predicted ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the lack of symmetry. The protons on the tetrahydropyran ring are diastereotopic and will likely exhibit complex splitting patterns.

Table 1: Predicted ^1H NMR Data for **4,4-Dimethoxytetrahydropyran-3-one** (in CDCl_3)

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Rationale for Prediction
H-2	~ 4.0 - 4.2	Singlet or narrow multiplet	2H	Protons on carbon alpha to the ring ether oxygen and beta to the carbonyl group. Deshielded by the oxygen atom.
H-5	~ 2.5 - 2.7	Triplet	2H	Protons on carbon alpha to the ketal and beta to the ring ether oxygen.
H-6	~ 3.8 - 4.0	Triplet	2H	Protons on carbon alpha to the ring ether oxygen.
-OCH ₃	~ 3.3 - 3.5	Singlet	6H	Protons of the two methoxy groups. Being on the same carbon, they are expected to be chemically equivalent.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Data for **4,4-Dimethoxytetrahydropyran-3-one** (in CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C=O (C-3)	~ 205 - 210	Typical range for a ketone in a six-membered ring.
C(OCH ₃) ₂ (C-4)	~ 100 - 105	Characteristic chemical shift for a ketal carbon.
CH ₂ -O (C-2)	~ 70 - 75	Carbon alpha to the ring ether oxygen and beta to the carbonyl.
CH ₂ -O (C-6)	~ 65 - 70	Carbon alpha to the ring ether oxygen.
CH ₂ (C-5)	~ 40 - 45	Aliphatic carbon adjacent to the ketal carbon.
-OCH ₃	~ 50 - 55	Typical range for methoxy group carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch and various C-O stretches from the ether and ketal groups.

Table 3: Predicted IR Absorption Bands for **4,4-Dimethoxytetrahydropyran-3-one**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
C=O (Ketone)	~ 1715 - 1725	Strong, Sharp	Stretch
C-O-C (Ether)	~ 1050 - 1150	Strong	Asymmetric Stretch
C-O (Ketal)	~ 1100 - 1200	Strong, Multiple Bands	Stretch
C-H (sp ³)	~ 2850 - 3000	Medium to Strong	Stretch

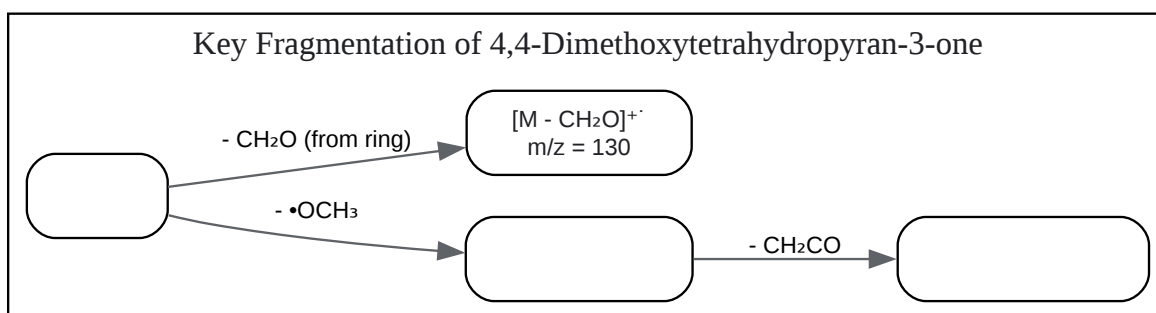
The C=O stretching frequency for a six-membered cyclic ketone is typically around 1715 cm⁻¹[\[1\]](#)[\[2\]](#). The presence of the adjacent electronegative oxygen atoms in the ketal group might slightly increase this frequency.

Predicted Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation patterns will be characteristic of cyclic ketones and ketals.

- Molecular Ion (M⁺): The calculated molecular weight is 160.18 g/mol . The M⁺ peak is expected at m/z = 160.
- Key Fragmentation Pathways:
 - Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones[\[3\]](#)[\[4\]](#). This could lead to the loss of a C₂H₂O fragment (m/z 42) or a C₄H₇O₃ fragment (m/z 119).
 - Loss of Methoxy Group: Loss of a methoxy radical (•OCH₃) would result in a fragment at m/z = 129. Subsequent loss of another methoxy group is also possible.
 - McLafferty Rearrangement: While less likely in this specific structure due to the substitution pattern, a McLafferty rearrangement could occur if there were gamma-hydrogens relative to the carbonyl group[\[3\]](#)[\[5\]](#).

- Ketal Fragmentation: Ketals can undergo characteristic fragmentation, often initiated by cleavage of a C-O bond[6].



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Figure 2: A plausible fragmentation pathway.

Standard Experimental Protocols for Spectroscopic Analysis

For researchers synthesizing **4,4-Dimethoxytetrahydropyran-3-one** or related compounds, the following general protocols are recommended for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ^1H and ^{13}C NMR, with its signal set to 0 ppm.
- ^1H NMR Acquisition:
 - Use a 400 MHz or higher field spectrometer for better resolution.
 - Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for all carbon atoms.
 - A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
- Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ^1H NMR signals and calibrate the chemical shifts using the solvent or TMS peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.
- Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans for a good quality spectrum.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

- Sample Introduction:
 - Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a GC, separated, and then introduced into the mass spectrometer.
 - Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
- Ionization Method:
 - Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is useful for structural elucidation.
 - Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight of less volatile or thermally sensitive compounds.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of **4,4-Dimethoxytetrahydropyran-3-one**. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data are based on well-established principles and serve as a valuable reference for the structural characterization of this and related heterocyclic compounds. As a self-validating system, the consistency across all predicted spectroscopic data strengthens the proposed structural assignments. Researchers are encouraged to use this guide as a baseline for interpreting their experimental findings.

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